Anilofos

概要

説明

アニロホスは、主にイネ科雑草やカヤツリグサ科雑草を抑制するために使用される有機リン系除草剤です。 1980年頃に導入されて以来、出芽前処理と出芽後初期処理に用いられてきました 。 アニロホスは、水への溶解度と揮発性が低いため、土壌系では中等度に持続性があります .

2. 製法

アニロホスの合成には、いくつかの段階が含まれます。 一般的な方法の1つは、相間移動触媒の存在下で、2-クロロ-N-(4-クロロフェニル)-N-イソプロピルエタンアミドをO,O-ジメチルジチオフォスフェートと反応させることです 。 この反応は水溶媒中で行われ、生成物は1段階の縮合と結晶化によって得られます 。 この方法は環境に優しく、有機溶媒の使用を回避し、高い収率と品質の生成物が得られます .

準備方法

The synthesis of Anilofos involves several steps. One common method includes the reaction of 2-chloro-N-(4-chlorophenyl)-N-isopropyl ethanamide with O,O-dimethyl dithiophosphate in the presence of a phase transfer catalyst . The reaction is carried out in water as a solvent, and the product is obtained through condensation and crystallization in a single step . This method is environmentally friendly, avoids the use of organic solvents, and results in high product yield and quality .

化学反応の分析

アニロホスは、次のようなさまざまな化学反応を起こします。

酸化: アニロホスは、特定の条件下で酸化され、さまざまな酸化生成物を生成する可能性があります。

加水分解: アニロホスは、水が存在すると加水分解され、構成成分に分解されます。

置換: アニロホスは、置換反応を起こし、その官能基の1つが別の官能基に置換されることがあります。

これらの反応に使用される一般的な試薬には、酸化剤、水、さまざまな求核剤が含まれます。 形成される主要な生成物は、特定の反応条件と使用される試薬によって異なります .

科学的研究の応用

Anilofos is an organophosphate herbicide widely used in agriculture, particularly in rice production, to control various weeds . Research has explored its effects on target organisms, its degradation pathways, and its broader environmental impacts.

Scientific Research Applications

Herbicide Use: this compound, with the chemical name S-[2-[(4-chlorophenyl) (1-methylethyl) amino]-2-oxoethyl] O O-dimethyl phosphorodithioate, is primarily used as a pre-emergence and early post-emergence herbicide in transplanted and direct-seeded rice crops . It effectively controls annual grasses, sedges, and some broad-leaved weeds . The typical application involves mixing the herbicide with dry sand and spreading it in standing water after paddy plantation, with a rate of 300 to 450 g of active ingredient per hectare . Research indicates that applying this compound at 40 g/acre can significantly improve rice yield, potentially by enhancing flavonoid biosynthesis, starch, and sucrose metabolism .

Effects on Photosynthetic Pigments: Studies on the cyanobacterium Synechocystis sp. strain PUPCCC 64 show that this compound can inhibit the synthesis and degradation of photosynthetic pigments in a dose-dependent manner . For example, at a concentration of 20 mg L−1, the organism exhibited significant decreases in chlorophyll a, carotenoids, phycocyanin, allophycocyanin, and phycoerythrin .

| Photosynthetic Pigment | % Decrease in 20 mg L−1 this compound (Day 6) |

|---|---|

| Chlorophyll a | 60 |

| Carotenoids | 89 |

| Phycocyanin | 96 |

| Allophycocyanin | 85 |

| Phycoerythrin | 79 |

Impact on Enzyme Activity and Metabolites: this compound affects various enzymes and metabolites. In Synechocystis sp., the activities of superoxide dismutase, catalase, and peroxidase increased in the presence of this compound, while glutathione content decreased . Metabolomic analysis in direct-seeded rice production systems revealed that this compound downregulates amino acid metabolism while promoting carbohydrate metabolism and secondary metabolite biosynthesis .

Genotoxicity and Cytotoxicity: Research on human peripheral lymphocytes indicates that this compound has genotoxic and cytotoxic effects . It significantly increased chromosome aberration frequency at certain concentrations and decreased the mitotic index and nuclear division index . However, this compound did not induce sister chromatid exchange or micronucleus frequency .

Subacute Toxicity: A study on rats showed that oral administration of this compound at high doses (200 mg/kg) induced hypothermia and progressive weight loss . It also increased the weight of the liver, heart, spleen, and kidney while inhibiting cholinesterase activities in erythrocytes, plasma, blood, brain, and liver .

作用機序

アニロホスは、根や葉からの吸収によって雑草の成長を抑制します。 雑草の分裂組織に影響を与え、細胞分裂と成長を阻害します 。 アニロホスは、アセチルコリンエステラーゼを阻害することが知られており、非標的生物に神経毒性を引き起こす可能性があります .

6. 類似の化合物との比較

アニロホスは、プロメトリン、ペンジメタリン、アトラジンなどの他の有機リン系除草剤と比較されます。

- プロメトリン

- ペンジメタリン

- アトラジン

これらの化合物はすべて雑草防除に使用されますが、アニロホスは水田への特定の用途と土壌における中等度の持続性において独特です 。 その環境への影響と分解パターンも、他の除草剤とは異なります .

類似化合物との比較

Anilofos is compared with other organophosphate herbicides such as:

- Prometryn

- Pendimethalin

- Atrazine

While all these compounds are used for weed control, this compound is unique in its specific application for rice crops and its moderate persistence in soil . Its environmental impact and degradation patterns also differ from those of other herbicides .

生物活性

Anilofos is an organophosphorus herbicide primarily used for controlling various grasses and sedges in agricultural settings, particularly in rice fields. Its biological activity has been the subject of extensive research, focusing on its efficacy as a herbicide, as well as its potential mutagenic and cytotoxic effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound operates as a selective herbicide that inhibits the growth of target weeds by disrupting their physiological processes. It is absorbed by plants through their shoots and roots, leading to the cessation of growth and eventual death of the plant. The mechanism involves interference with the synthesis of specific essential proteins, which are crucial for plant development.

Table 1: Summary of this compound Biological Activity

| Activity | Description |

|---|---|

| Type | Organophosphorus herbicide |

| Target Weeds | Grasses and sedges in rice fields |

| Mechanism | Inhibition of protein synthesis |

| Application Method | Foliar application; absorbed through shoots and roots |

| Formulations Available | Emulsifiable concentrate (EC), wettable powder (WP) |

Efficacy Against Weeds

Research indicates that this compound is highly effective against various weed species. A study demonstrated that applying this compound at a rate of 600 g/ha significantly reduced weed density in transplanted rice fields compared to untreated controls .

Case Study: Efficacy in Rice Fields

In a field trial conducted over two growing seasons, this compound was applied at different concentrations (300 g/ha to 900 g/ha) to assess its effectiveness against common weeds. The results showed a dose-dependent reduction in weed populations, with higher concentrations leading to more significant control.

- Results Summary:

- 300 g/ha : 60% reduction in weed density

- 600 g/ha : 85% reduction

- 900 g/ha : 95% reduction

Mutagenic and Genotoxic Effects

Despite its effectiveness as a herbicide, studies have raised concerns about the potential mutagenic and cytotoxic effects of this compound. Research utilizing the Ames test revealed that this compound exhibited mutagenic properties at certain concentrations when tested on specific strains of Salmonella .

Table 2: Mutagenicity Test Results

| Concentration (µg/plate) | TA97 | TA98 | TA100 | TA102 |

|---|---|---|---|---|

| 10 | Negative | Positive | Negative | Negative |

| 100 | Negative | Positive | Negative | Negative |

| 1000 | Negative | Positive | Negative | Negative |

The study also reported increased chromosome aberrations and decreased mitotic indices in human peripheral lymphocytes exposed to this compound at concentrations above 100 µg/ml .

Toxicological Studies

Toxicological assessments have shown that this compound can induce various adverse effects in animal models. In one study involving male rats, subacute exposure led to alterations in organ weights (e.g., liver enlargement) without causing mortality . Additionally, daily oral administration resulted in mutagenic potential observed through bone marrow analysis .

Table 3: Toxicological Effects Observed in Animal Studies

| Effect | Observation |

|---|---|

| Mortality Rate | No deaths observed |

| Liver Weight | Increased compared to control |

| Brain Weight | No significant change |

| Mutagenicity | Positive results in bone marrow assays |

特性

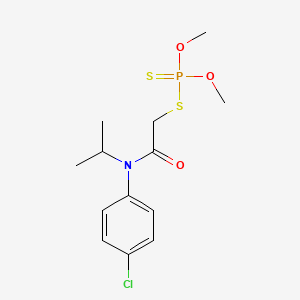

IUPAC Name |

N-(4-chlorophenyl)-2-dimethoxyphosphinothioylsulfanyl-N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClNO3PS2/c1-10(2)15(12-7-5-11(14)6-8-12)13(16)9-21-19(20,17-3)18-4/h5-8,10H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQDBZGWYSEGFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=C(C=C1)Cl)C(=O)CSP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClNO3PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058149 | |

| Record name | Anilofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64249-01-0 | |

| Record name | Anilofos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64249-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anilofos [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064249010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anilofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-[2-[(4-chlorophenyl)(isopropyl)amino]-2-oxoethyl] O,O-dimethyl dithiophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANILOFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71W48U40S6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。